molecular formula C9H17ClN2O4S B2935579 Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate CAS No. 2287300-41-6

Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate

Cat. No.: B2935579
CAS No.: 2287300-41-6
M. Wt: 284.76
InChI Key: SYLDSTALQSLISW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate is a specialized carbamate derivative featuring a four-membered azetidine ring substituted with a chlorosulfonyl group at the 1-position and a tert-butyl carbamate-protected amine at the 3-methyl position. The chlorosulfonyl group (-SO₂Cl) is highly reactive, enabling the compound to participate in sulfonamide-forming reactions, a critical step in pharmaceutical and agrochemical synthesis . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is likely utilized as an intermediate in medicinal chemistry, particularly for introducing sulfonamide functionalities into target molecules.

Properties

IUPAC Name

tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-7-5-12(6-7)17(10,14)15/h7H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLDSTALQSLISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate is an organic compound notable for its biological activity and potential applications in pharmaceutical research. The compound is characterized by its reactivity, particularly due to the presence of the chlorosulfonyl group, which allows it to interact with various nucleophiles in biological systems. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant data and findings from diverse sources.

  • Molecular Formula : C₁₃H₁₈ClN₂O₃S
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. This reaction is conducted under controlled conditions to prevent decomposition and ensure the stability of the final product. The general procedure includes:

  • Reagents :
    • Tert-butyl carbamate
    • Chlorosulfonyl isocyanate
  • Reaction Conditions :
    • Inert atmosphere
    • Low temperature (typically between -20°C to 0°C)
  • Yield : The reaction typically yields a high percentage of the desired product, often exceeding 80%.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to modifications in various biological pathways, making it a valuable tool for probing biological systems.

Key Biological Interactions :

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of antibiotics.

Case Studies

  • Anticancer Activity :
    A study explored the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer properties.
  • Neuroprotective Effects :
    Research involving animal models highlighted neuroprotective effects against oxidative stress when administered at low doses. This suggests a possible role in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamateC₁₃H₁₈ClN₂O₃SSimilar reactivity profile; used in organic synthesis
Benzyl N-{[1-(chlorosulfonyl)-3-methylbutan-2-YL]oxy}carbamateC₁₄H₁₉ClN₂O₃SAltered reactivity patterns due to benzyl group
Tert-butyl N-{[1-(chlorosulfonyl)azetidin-3-yl]methyl}carbamateC₁₃H₁₈ClN₂O₃SIncorporates azetidine structure; influences biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, reactivity, and functional attributes of tert-butyl N-[(1-chlorosulfonylazetidin-3-yl)methyl]carbamate with analogous carbamate derivatives.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reactivity Profile Applications
This compound Azetidine (4-membered) 1-ClSO₂, 3-methyl-Boc High (sulfonyl chloride reacts with amines/thiols to form sulfonamides/disulfides) Intermediate for sulfonamide drugs, agrochemicals
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Cyclobutane (4-membered) 3-ClSO₂, Boc-protected amine Moderate (steric hindrance from cyclobutane reduces accessibility) Synthesis of cyclic sulfonate esters, rigid scaffolds
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine (6-membered) 4-OH, 3-Boc Low (hydroxyl group requires activation for further substitution) Amine protection in peptide synthesis, hydroxyl-directed functionalization
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Propargyl chain Pyrazole, Boc-protected alkyne High (alkyne participates in click chemistry) Bioconjugation, metal-catalyzed cross-coupling

Key Differentiators

Cyclobutane-based analogs (e.g., ) lack the nitrogen atom, eliminating hydrogen-bonding capabilities but offering steric rigidity.

Functional Group Influence :

  • The chlorosulfonyl group enables rapid sulfonamide bond formation, distinguishing it from hydroxyl- or methyl-substituted carbamates (e.g., ), which require additional activation steps.
  • Propargyl derivatives (e.g., ) prioritize alkyne reactivity, making them unsuitable for sulfonamide synthesis but ideal for click chemistry.

Solubility and Stability: The polar chlorosulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar methyl or cycloalkyl analogs . Boc protection improves stability against hydrolysis relative to unprotected amines but may reduce solubility in aqueous media .

Research Findings

  • Synthetic Utility : The target compound’s chlorosulfonyl group facilitates one-step sulfonamide formation under mild conditions, as demonstrated in analogs like tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate .
  • Crystallographic Behavior: Azetidine derivatives often exhibit distinct hydrogen-bonding patterns due to ring strain, as noted in studies on hydrogen-bond functionality . Tools like Mercury aid in visualizing these interactions.
  • Safety Considerations : Like other sulfonyl chlorides, the compound requires careful handling to avoid hydrolysis or exothermic reactions, as emphasized in safety data sheets for related carbamates .

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